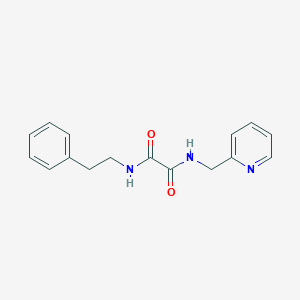![molecular formula C20H16FN3OS B11648775 4-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B11648775.png)
4-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The final step involves introducing the fluorine atom at the appropriate position to yield 4-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide .
Industrial Production:
Unfortunately, specific industrial production methods are proprietary and not publicly available.
Méthodes De Préparation
Synthetic Routes:
The synthetic preparation of this compound involves several steps. While I don’t have access to proprietary industrial methods, I can describe a general synthetic route:
-
Synthesis of 4-(pyridin-4-ylmethyl)benzaldehyde
- Start with benzaldehyde and react it with pyridine-4-carboxaldehyde in the presence of suitable reagents (e.g., acid catalysts) to form the desired aldehyde.
-
Formation of the Benzamide
- The aldehyde obtained in the previous step is then reacted with an amine (e.g., 4-aminobenzamide) to form the benzamide.
Analyse Des Réactions Chimiques
Reactions:
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products:
- Oxidation: Formation of sulfoxide or sulfone derivatives.
- Reduction: Reduction of the carbonyl group to the corresponding alcohol.
- Substitution: Substitution of the fluorine atom with other nucleophiles.
Applications De Recherche Scientifique
Medicine: Investigated as a potential drug candidate for treating angiotensin II-mediated diseases.
Chemistry: Used in studies related to kinase inhibition and drug discovery.
Biology: May impact cellular signaling pathways.
Mécanisme D'action
Molecular Targets: Likely targets PDGF receptor tyrosine kinases.
Pathways: Inhibition of PDGF signaling pathways involved in cell proliferation and migration.
Comparaison Avec Des Composés Similaires
- While I don’t have a specific list of similar compounds, researchers often compare this compound with other PDGF receptor inhibitors to assess its uniqueness and efficacy.
Remember that this information is based on publicly available data, and specific details may vary
Propriétés
Formule moléculaire |
C20H16FN3OS |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
4-fluoro-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H16FN3OS/c21-17-5-3-16(4-6-17)19(25)24-20(26)23-18-7-1-14(2-8-18)13-15-9-11-22-12-10-15/h1-12H,13H2,(H2,23,24,25,26) |
Clé InChI |
LBJFXIBNNRPDFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11648692.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B11648697.png)
![7-(4-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11648698.png)
![(3E)-5-(4-chlorophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one](/img/structure/B11648705.png)
![1-[(2-Methylallyl)sulfanyl]-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11648707.png)
![5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol](/img/structure/B11648714.png)
![3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11648721.png)
![4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-(2-methylphenyl)benzamide](/img/structure/B11648723.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B11648724.png)
![N-[4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11648743.png)

![Ethyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11648758.png)
![4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B11648760.png)
![(2E)-2-cyano-3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B11648782.png)
